
Ácido 3-(4-yodo-3-metil-1H-pirazolo-1-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a biochemical used for proteomics research . It has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 .
Molecular Structure Analysis
The molecular structure of “3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the SMILES string: CC1=NN(C=C1I)CCC(=O)O . This indicates that the compound contains an iodine atom attached to a pyrazole ring, which is further connected to a propanoic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Síntesis y aplicaciones biomédicas
Las pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos, se han sintetizado utilizando un 3-metil-1H-pirazolo 1-sustituido . Los compuestos se han utilizado en la síntesis de más de 300,000 1H-pirazolo[3,4-b]piridinas . Estos compuestos tienen diversas aplicaciones biomédicas debido a su estrecha similitud con las bases púricas adenina y guanina .
Descubrimiento de fármacos
Los pirazoles tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos . Su popularidad se ha disparado desde principios de la década de 1990 . El núcleo de pirazol se sintetiza con diversas estrategias, como el enfoque multicomponente, las cicloadiciones dipolares, la ciclocondensación de hidracina con el sistema carbonílico, utilizando el sistema heterocíclico y el enfoque multicomponente .
Agricultura
En el campo de la agroquímica, los pirazoles se utilizan debido a sus diversas propiedades químicas . Se utilizan en la síntesis de diversos productos agroquímicos .
Química de coordinación
Los pirazoles se utilizan en química de coordinación debido a su capacidad de formar complejos con varios metales . Estos complejos tienen diversas aplicaciones en varios campos .
Química organometálica
En química organometálica, los pirazoles se utilizan debido a su capacidad de formar compuestos organometálicos . Estos compuestos tienen diversas aplicaciones en varios campos .
Síntesis de heterobiarilicios
4-Yodopirazol, un compuesto similar a "ácido 3-(4-yodo-3-metil-1H-pirazolo-1-il)propanoico", se utilizó en una síntesis de heterobiarilicios mediada por indio . Se somete a yodación en presencia de yodo e hidróxido de amonio para producir 3,4-di-yodo- y 3,4,5-tri-yodo-pirazolo .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the pyrazole ring in the structure suggests that it may interact with biological targets in a manner similar to other pyrazole-containing compounds .
Result of Action
Given the broad range of activities associated with pyrazole-containing compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, the compound may interact with enzymes involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid may form complexes with proteins, altering their conformation and activity, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways related to oxidative stress, leading to changes in the expression of genes involved in antioxidant defense . Furthermore, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can impact cellular metabolism by interacting with key metabolic enzymes, thereby affecting the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the pyrazole ring may facilitate binding to certain enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the compound’s propanoic acid moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above a certain concentration.
Metabolic Pathways
3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence pathways related to oxidative stress, lipid metabolism, and energy production . By modulating the activity of key enzymes, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can alter the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The presence of the iodine atom may facilitate its transport across cell membranes, while the propanoic acid moiety can influence its binding to intracellular proteins.
Subcellular Localization
The subcellular localization of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
3-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDKEJQHIJNWGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005583-96-9 |
Source


|
| Record name | 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)
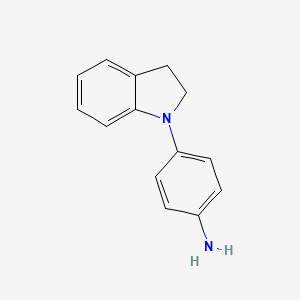


![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)
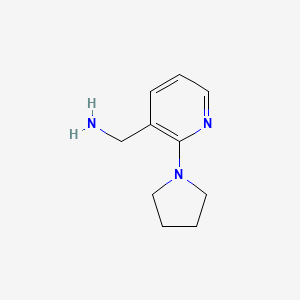


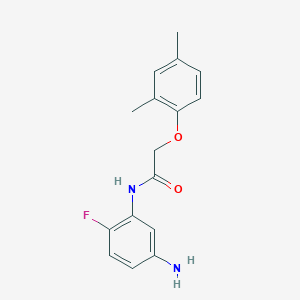
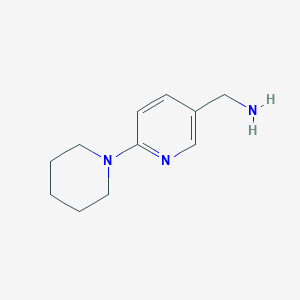

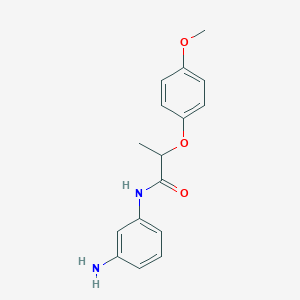
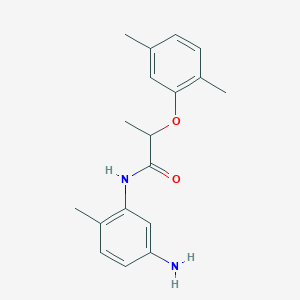
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)
